An In-depth Technical Guide to 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes information from closely related analogs and established chemical principles to detail its chemical structure, potential synthetic pathways, physicochemical properties, and prospective biological activities. The pyrimidine core, a privileged scaffold in drug discovery, coupled with the pyridinyl and chloro substituents, suggests a strong potential for this compound as a kinase inhibitor and a valuable intermediate for the development of novel therapeutics, particularly in oncology.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for designing molecules that can selectively bind to biological targets. The incorporation of a pyridine ring and a chlorine atom further modulates the electronic and steric properties of the molecule, opening avenues for targeted drug design.[2][3] This guide focuses on the specific attributes of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol, a molecule poised at the intersection of these key chemical features.
Chemical Structure and Properties
The chemical structure of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring substituted with a chloro group at the 5-position and a pyridin-3-yl group at the 6-position. The "-ol" suffix indicates the presence of a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 5-Chloro-6-(pyridin-3-yl)pyrimidin-4(3H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.
Molecular Structure:
Caption: Chemical Structure of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-one.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H6ClN3O | N/A |
| Molecular Weight | 207.62 g/mol | N/A |
| XLogP3-AA | 1.5 | PubChem (CID 151946353)[4] |
| Hydrogen Bond Donor Count | 1 | PubChem (CID 151946353)[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (CID 151946353)[4] |
| Rotatable Bond Count | 1 | PubChem (CID 151946353)[4] |
Synthesis and Characterization
Proposed Synthetic Pathway:
A likely approach would involve the condensation of a 3-oxo-3-(pyridin-3-yl)propanoate derivative with urea or a related synthon, followed by chlorination.
Caption: Proposed synthetic workflow for 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol.
Experimental Protocol (Hypothetical):
-
Synthesis of 6-(Pyridin-3-yl)pyrimidine-4,5-diol: To a solution of sodium ethoxide in ethanol, add equimolar amounts of ethyl 3-oxo-3-(pyridin-3-yl)propanoate and urea. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify to precipitate the product. Filter, wash with cold ethanol, and dry.
-
Synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol: Treat the 6-(pyridin-3-yl)pyrimidine-4,5-diol with a chlorinating agent such as phosphorus oxychloride (POCl3), potentially with a catalytic amount of a tertiary amine. Heat the mixture under reflux, then carefully quench with ice water. The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms and the presence of the pyridinyl and pyrimidinyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.[5][6]
Potential Biological Activity and Therapeutic Applications
The structural motifs present in 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol strongly suggest its potential as a biologically active molecule, particularly as a kinase inhibitor.
Kinase Inhibition:
The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The 5-chloro substituent can provide additional hydrophobic interactions and potentially act as a reactive handle for covalent inhibitors targeting a nearby cysteine residue.[7] The pyridin-3-yl group can occupy the solvent-exposed region of the ATP-binding pocket, and modifications to this group can be used to tune selectivity and potency. Numerous studies have demonstrated the efficacy of pyridinyl-pyrimidine derivatives as inhibitors of various kinases, including CDKs, Aurora kinases, and tyrosine kinases.[2][8][9]
Anticancer Potential:
Given that many kinases are dysregulated in cancer, inhibitors of these enzymes are a cornerstone of modern oncology.[2][10] The potential of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol as a kinase inhibitor makes it a promising candidate for anticancer drug development. Further research would be necessary to evaluate its inhibitory activity against a panel of cancer-relevant kinases and its cytotoxic effects on various cancer cell lines.
Experimental Protocol for Kinase Inhibition Assay (General):
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common method to screen for kinase inhibitors.
-
Coat a microplate with a substrate for the target kinase.
-
Add the kinase, the test compound (5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol at various concentrations), and ATP to initiate the phosphorylation reaction.
-
After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescent), which is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Caption: General workflow for a kinase inhibition ELISA.
Future Directions and Conclusion
5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol represents a promising scaffold for the development of novel therapeutics. The logical next steps in the investigation of this compound would be its definitive synthesis and thorough characterization. Following this, a comprehensive biological evaluation is warranted, starting with a broad kinase screening panel to identify potential targets. Promising hits would then be followed up with more detailed in vitro and cell-based assays to determine potency, selectivity, and mechanism of action.
References
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022;65(13):9114-9130. Available from: [Link]
-
The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cell Mol Biol Lett. 2005;10(4):613-23. Available from: [Link]
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. J Med Chem. 2015;58(24):9675-9689. Available from: [Link]
-
Pyrimidine - Wikipedia. Available from: [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. 2022;12(5):6509-6523. Available from: [Link]
-
The physicochemical properties of the synthesized analogous (1-7). ResearchGate. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. 2018;7(5). Available from: [Link]
-
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. 2023;8(28):25267-25280. Available from: [Link]
-
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Eur J Med Chem. 2014;79:22-30. Available from: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2020;25(9):2103. Available from: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Int J Mol Sci. 2014;15(10):18967-18984. Available from: [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
-
5-[(6-chloropyrido[3,2-d]pyrimidin-4-yl)amino]-N,N,3-trimethyl-1-benzofuran-2-carboxamide. PubChem. Available from: [Link]
-
WO2021074138 - SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. WIPO Patentscope. Available from: [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. 2020;25(9):2103. Available from: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(7):1675. Available from: [Link]
-
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorg Med Chem. 2009;17(1):203-12. Available from: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. 2022;27(11):3542. Available from: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Int J Mol Sci. 2024;25(14):7558. Available from: [Link]
-
Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein J Org Chem. 2021;17:2167-2173. Available from: [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. ResearchGate. Available from: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org Lett. 2006;8(3):483-5. Available from: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals (Basel). 2023;16(5):750. Available from: [Link]
-
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry. 2012;24(3):1409-1410. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
